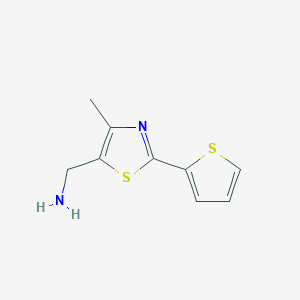

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine

Description

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine is a heterocyclic amine featuring a 1,3-thiazole core substituted with a methyl group at position 4, a thiophen-2-yl group at position 2, and a methanamine moiety at position 3. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structure combines aromatic thiophene and thiazole rings, which may enhance binding to biological targets through π-π interactions and hydrogen bonding .

Propriétés

IUPAC Name |

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-6-8(5-10)13-9(11-6)7-3-2-4-12-7/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAPZPLQJYTZFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea under reflux conditions to form the thiazole ring . The resulting intermediate is then subjected to further reactions to introduce the methyl and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Thiazole derivatives, including (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study found that thiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

1.2 Anticancer Properties

Research has shown that thiazole derivatives possess anticancer activities by inducing apoptosis in cancer cells. A notable case study reported that a related thiazole compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the compound's ability to induce oxidative stress and activate caspase pathways .

1.3 Neuroprotective Effects

The neuroprotective potential of (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine has been explored in models of neurodegenerative diseases. In vitro studies indicated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting its potential use in treating conditions like Alzheimer's disease .

Agricultural Applications

2.1 Pesticidal Activity

Thiazole derivatives are being investigated for their pesticidal properties. Research indicates that compounds with thiazole rings can act as effective fungicides against plant pathogens such as Botrytis cinerea. In field trials, one derivative showed a reduction in disease severity by over 60% compared to untreated controls .

2.2 Growth Regulation

Some studies suggest that thiazole-based compounds may influence plant growth by acting as growth regulators. For example, specific thiazole derivatives have been shown to enhance root development and increase biomass in various crops when applied at low concentrations .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine make it a candidate for use in organic electronic devices. Its incorporation into organic light-emitting diodes (OLEDs) has been studied, showing promising results in terms of efficiency and stability .

3.2 Photovoltaic Cells

Research has also indicated that thiazole derivatives can be used as electron transport materials in organic photovoltaic cells (OPVs). One study reported an increase in power conversion efficiency when incorporating such compounds into the active layer of OPVs, highlighting their potential for renewable energy applications .

Summary of Findings

The following table summarizes the applications and findings related to (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine:

Mécanisme D'action

The mechanism of action of (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the thiazole ring, impacting electronic properties, lipophilicity, and bioactivity. Below is a comparative analysis:

Key Observations:

- Thiophene vs. Phenyl analogs (e.g., ) may enhance hydrophobic interactions but lack sulfur’s electronic effects.

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents () increase metabolic stability and membrane permeability via enhanced lipophilicity.

Antifungal Activity:

- Analogs like 5-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-butoxybenzamide exhibit significant antifungal activity .

- Morpholine-substituted derivatives () may target fungal enzymes via morpholine’s hydrogen-bonding capacity.

Enzyme Inhibition:

- The thiophene analog may exhibit similar inhibitory mechanisms due to comparable steric and electronic profiles.

Receptor Antagonism:

Physicochemical Properties

- Solubility : Morpholine-substituted analogs () show higher aqueous solubility due to ionizable amines, whereas phenyl/thiophene derivatives () are more lipophilic.

- LogP : The trifluoromethyl analog () likely has a higher LogP (~3.5) compared to the target compound (~2.8), influencing bioavailability.

Activité Biologique

(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine is a heterocyclic compound with potential pharmacological applications. Its structure, characterized by a thiophene and thiazole ring system, suggests that it may exhibit a range of biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine |

| Molecular Formula | C9H10N2S2 |

| Molecular Weight | 210.31 g/mol |

| CAS Number | 337508-70-0 |

| SMILES | CC1=NC(=CS1)C2=CC=C(S2)N |

The biological activity of (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies have indicated that compounds with similar structures can inhibit enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. For instance, analogs have shown IC50 values in the low micromolar range against HDACs, suggesting potential anti-cancer properties .

- Receptor Modulation : The compound may act on G-protein-coupled receptors (GPCRs), which are significant targets in drug development. Compounds in this class often exhibit allosteric modulation, altering receptor activity without directly competing with endogenous ligands .

- Antioxidant Activity : Some thiazole derivatives have demonstrated antioxidant properties, which could contribute to their therapeutic potential by reducing oxidative stress in cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of (4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanamine through its ability to induce apoptosis in cancer cell lines. For example:

- Case Study 1 : A study evaluating the efficacy of thiazole derivatives found that certain compounds exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values comparable to established chemotherapeutics like SAHA .

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways.

Research Findings

A systematic review of the literature reveals several key findings regarding the biological activity of related compounds:

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.